molecular formula C14H15BrN2O5 B15241050 tert-Butyl 3-bromo-5-methoxy-6-nitro-1H-indole-1-carboxylate

tert-Butyl 3-bromo-5-methoxy-6-nitro-1H-indole-1-carboxylate

Cat. No.: B15241050
M. Wt: 371.18 g/mol
InChI Key: SHXWIYNINXIFHO-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-5-methoxy-6-nitro-1H-indole-1-carboxylate is a synthetic organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by its unique structure, which includes a tert-butyl ester group, a bromine atom, a methoxy group, and a nitro group attached to the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-bromo-5-methoxy-6-nitro-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using sodium methoxide and methanol.

    Nitration: The nitro group is typically introduced via nitration using a mixture of concentrated sulfuric acid and nitric acid.

    Esterification: The final step involves the esterification of the indole carboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-bromo-5-methoxy-6-nitro-1H-indole-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dimethylformamide (DMF), and catalysts like copper(I) iodide.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and solvents like ethanol.

    Oxidation: Potassium permanganate, water, and acidic conditions.

Major Products

    Substitution: Products with various functional groups replacing the bromine atom.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Hydroxyl derivatives of the original compound.

Scientific Research Applications

tert-Butyl 3-bromo-5-methoxy-6-nitro-1H-indole-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-5-methoxy-6-nitro-1H-indole-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups like the nitro and methoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 5-bromo-1H-indole-1-carboxylate
  • tert-Butyl indoline-1-carboxylate
  • tert-Butyl 1-indolecarboxylate

Uniqueness

tert-Butyl 3-bromo-5-methoxy-6-nitro-1H-indole-1-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the bromine, methoxy, and nitro groups allows for a wide range of chemical modifications and biological interactions, making it a versatile compound for research and development.

Properties

Molecular Formula

C14H15BrN2O5

Molecular Weight

371.18 g/mol

IUPAC Name

tert-butyl 3-bromo-5-methoxy-6-nitroindole-1-carboxylate

InChI

InChI=1S/C14H15BrN2O5/c1-14(2,3)22-13(18)16-7-9(15)8-5-12(21-4)11(17(19)20)6-10(8)16/h5-7H,1-4H3

InChI Key

SHXWIYNINXIFHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC(=C(C=C21)[N+](=O)[O-])OC)Br

Origin of Product

United States

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